molecular formula C14H18N2O2 B2458902 N-(Cyanomethyl)-3-(4-propoxyphenyl)propanamide CAS No. 1385439-17-7

N-(Cyanomethyl)-3-(4-propoxyphenyl)propanamide

Cat. No.: B2458902
CAS No.: 1385439-17-7
M. Wt: 246.31
InChI Key: KVUMFHWVYOFLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyanomethyl)-3-(4-propoxyphenyl)propanamide is an organic compound that features a cyanomethyl group attached to a propoxyphenyl-substituted propanamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-3-(4-propoxyphenyl)propanamide typically involves the reaction of 4-propoxybenzaldehyde with malononitrile to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-3-(4-propoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(Cyanomethyl)-3-(4-propoxyphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-3-(4-propoxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyanomethyl)-3-(4-propoxyphenyl)propanamide is unique due to its specific structural features, such as the cyanomethyl group and the propoxyphenyl substitution. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

N-(cyanomethyl)-3-(4-propoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-11-18-13-6-3-12(4-7-13)5-8-14(17)16-10-9-15/h3-4,6-7H,2,5,8,10-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUMFHWVYOFLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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